2-(Azaniumylcarbonimidoyl)sulfanylethyl-triethylazanium dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Azaniumylcarbonimidoyl)sulfanylethyl-triethylazanium dibromide is a chemical compound known for its unique structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azaniumylcarbonimidoyl)sulfanylethyl-triethylazanium dibromide typically involves the reaction of aziridines and azetidines. These compounds are used as building blocks for polyamines through anionic and cationic ring-opening polymerization . The reaction conditions often require controlled environments to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Azaniumylcarbonimidoyl)sulfanylethyl-triethylazanium dibromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Wissenschaftliche Forschungsanwendungen
2-(Azaniumylcarbonimidoyl)sulfanylethyl-triethylazanium dibromide has several scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(Azaniumylcarbonimidoyl)sulfanylethyl-triethylazanium dibromide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(C-azaniumylcarbonimidoyl)sulfanylethyl-triethylazanium dibromide
- Other aziridine and azetidine derivatives
Uniqueness
2-(Azaniumylcarbonimidoyl)sulfanylethyl-triethylazanium dibromide is unique due to its specific structure and reactivity
Eigenschaften
CAS-Nummer |
34521-14-7 |
---|---|
Molekularformel |
C9H23Br2N3S |
Molekulargewicht |
365.17 g/mol |
IUPAC-Name |
2-carbamimidoylsulfanylethyl(triethyl)azanium;bromide;hydrobromide |
InChI |
InChI=1S/C9H22N3S.2BrH/c1-4-12(5-2,6-3)7-8-13-9(10)11;;/h4-8H2,1-3H3,(H3,10,11);2*1H/q+1;;/p-1 |
InChI-Schlüssel |
DHKOLFMPDMWNNZ-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](CC)(CC)CCSC(=N)N.Br.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.